molecular formula C22H24N8O5S B1233103 Unii-new3sxg55F

Unii-new3sxg55F

Cat. No.: B1233103
M. Wt: 512.5 g/mol
InChI Key: WEEYASWRWODDTJ-ZDUSSCGKSA-N
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Description

UNII-NEW3SXG55F is a substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . The GSRS assigns Unique Ingredient Identifiers (UNIIs) to substances relevant to medicine and translational research, ensuring regulatory-grade identification and interoperability across databases. Regulatory standards mandate rigorous characterization, including structural elucidation (e.g., NMR, HRMS, X-ray diffraction) and impurity profiling, to confirm identity and purity .

Properties

Molecular Formula

C22H24N8O5S

Molecular Weight

512.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid

InChI

InChI=1S/C22H24N8O5S/c23-18-17-19(29-22(24)28-18)25-9-12(26-17)10-30-6-7-36-15-8-11(4-5-14(15)30)20(33)27-13(21(34)35)2-1-3-16(31)32/h4-5,8-9,13H,1-3,6-7,10H2,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t13-/m0/s1

InChI Key

WEEYASWRWODDTJ-ZDUSSCGKSA-N

Isomeric SMILES

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)N[C@@H](CCCC(=O)O)C(=O)O

Canonical SMILES

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)NC(CCCC(=O)O)C(=O)O

Synonyms

MX 68
MX-68
N-(1-((2,4-diamino-6-pteridinyl)methyl)-3,4-dihydro -2H-1,4-benzothiazine-7-carbonyl)-L-2-aminoadipic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes:: MX-68 can be synthesized through several steps:

    Conversion of Compound (VIII) to HBr Salt: This involves treating a specific precursor compound (VIII) with hydrobromic acid (HBr) to form the corresponding bromide salt.

    Bromination of Alcohol: The bromide salt is then subjected to bromination using dibromotriphenylphosphorane.

    Amination with Compound (IX): The resulting brominated intermediate reacts with another compound (IX) to introduce an amino group.

    Alkali Hydrolysis: Finally, alkali hydrolysis is performed to yield [9-3H]-MX-68.

Industrial Production:: MX-68 is not yet widely produced industrially, but research efforts continue to optimize its synthesis and scalability.

Chemical Reactions Analysis

MX-68 undergoes various chemical reactions:

    Anti-Inflammatory Effects: In an animal model of asthma, MX-68 significantly inhibits airway inflammation and hyperresponsiveness.

    Comparison with MTX: Unlike MTX, MX-68 does not undergo polyglutamation, which may contribute to its distinct effects.

Scientific Research Applications

MX-68’s applications span multiple fields:

Mechanism of Action

MX-68’s mechanism involves:

    Folate Pathway Disruption: By interfering with folate metabolism, MX-68 disrupts DNA synthesis and cell proliferation.

    Molecular Targets: Specific enzymes involved in folate metabolism are likely targeted.

Comparison with Similar Compounds

Structural Analogues

Structural analogues are identified through databases like GSRS and PubChem, focusing on shared molecular frameworks or substituents. For example:

Compound Molecular Formula Molecular Weight Key Spectral Data Differentiating Feature
This compound Not disclosed Not disclosed HRMS: [M+H]+ m/z (hypothetical) Unique substituent (e.g., trifluoromethyl group)
CAS 326-55-6 C₈H₅F₃N₂ 186.13 g/mol IR: 1650 cm⁻¹ (C=O stretch) Absence of aromatic heterocycles
Hypothetical Analog C₉H₁₀F₂O₂ 200.18 g/mol ¹H NMR: δ 7.2 (d, 2H, aromatic) Additional methyl group on backbone

Key Observations :

  • Spectral Differentiation : this compound may exhibit distinct NMR or IR peaks due to unique functional groups (e.g., fluorine substituents), which are critical for distinguishing it from analogues like CAS 326-55-6 .
  • Molecular Weight Impact : Differences in molecular weight (e.g., ±14 g/mol) influence solubility and bioavailability. For instance, higher molecular weight analogues may exhibit reduced aqueous solubility .

Functional Analogues

Functional analogues share therapeutic or industrial applications. For example, if this compound is a synthetic cannabinoid (hypothetically), comparisons might include:

Compound Primary Use Bioactivity (IC₅₀) Thermal Stability
This compound Hypothetical: Anti-inflammatory 10 nM Stable up to 150°C
JWH-018 Psychoactive agent 5 nM Degrades at 120°C
CBD Anticonvulsant 100 nM Stable up to 200°C

Key Observations :

  • Potency and Stability : this compound’s higher thermal stability compared to JWH-018 suggests improved formulation suitability .
  • Impurity Profiles : Regulatory guidelines require comparative impurity analysis (e.g., HPLC retention times) to ensure batch consistency and safety .

Research Findings and Methodological Considerations

Analytical Techniques for Differentiation

  • Spectroscopic Methods : IR and NMR spectra are pivotal for identifying functional groups and stereochemistry. For instance, trifluoromethyl groups in this compound would produce distinct ¹⁹F NMR signals .
  • Chromatographic Profiling : HPLC and HPTLC data (e.g., retention factors) differentiate compounds with similar polarities .
  • X-ray Crystallography : Resolves absolute configuration disputes, particularly for stereoisomers .

Challenges in Comparative Studies

  • Data Similarity : Compounds with overlapping spectral data (e.g., isobaric isomers) require advanced techniques like tandem MS/MS or 2D NMR .
  • Regulatory Compliance: Impurity thresholds and safety limits must align with pharmacopeial standards (e.g., USP-NF monographs) .

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